Kalasinamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

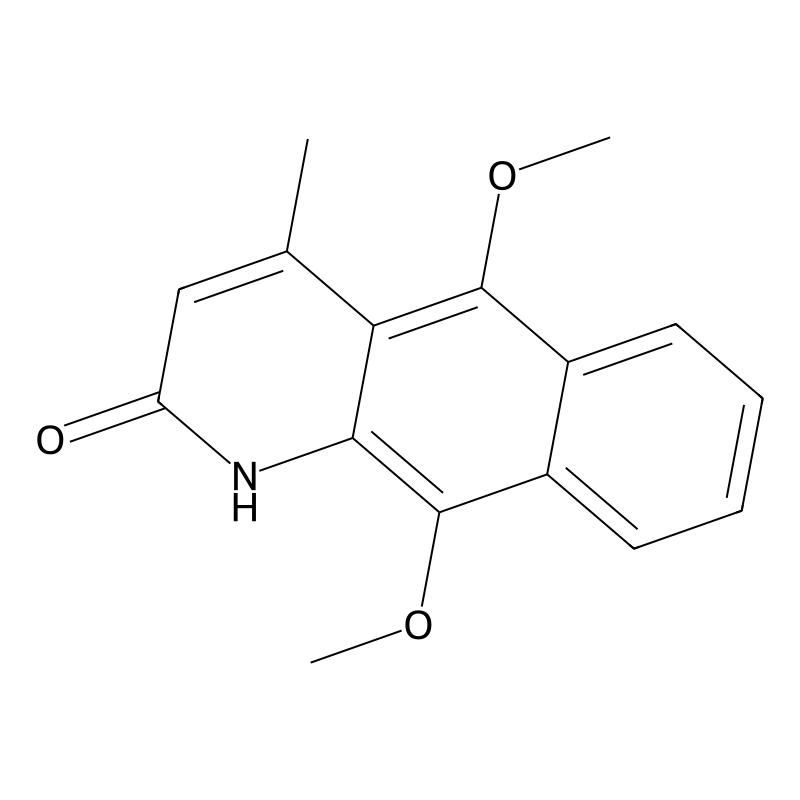

Kalasinamide is a naturally occurring compound classified as an azaanthracene derivative, notable for its unique structural properties and biological activities. It is primarily isolated from the plant Polyalthia nemoralis, where it is believed to serve as a defense mechanism against herbivores and pathogens. Kalasinamide exhibits a complex chemical structure characterized by a fused ring system that contributes to its reactivity and biological functions. Its molecular formula is C₁₄H₁₁N, indicating the presence of nitrogen within its aromatic framework, which is critical for its biological interactions.

Kalasinamide exhibits notable biological activities, particularly in anti-cancer and anti-parasitic domains. Studies have shown that it possesses cytotoxic properties against various cancer cell lines, indicating potential as an anti-neoplastic agent . Additionally, kalasinamide has been studied for its antimalarial activity, showcasing effectiveness against malaria-causing parasites . Its biological mechanisms are thought to involve interference with cellular processes through the generation of reactive oxygen species upon photoactivation.

The synthesis of kalasinamide has been achieved through various methodologies:

- Total Synthesis: A nine-step synthetic route has been developed that involves multiple reactions to construct the complex structure of kalasinamide from simpler precursors .

- One-Pot Methods: Recent advancements have introduced one-pot synthesis techniques that simplify the production of kalasinamide and related compounds from aminonaphthoquinones .

- Photooxidation: As kalasinamide can be generated through the photooxidation of simpler naphthoquinones, this method highlights its natural occurrence and potential synthetic pathways .

Kalasinamide's applications are primarily focused on its medicinal properties. It shows promise as:

- Anticancer Agent: Due to its cytotoxic effects on cancer cells.

- Antimalarial Compound: Effective against malaria parasites.

- Plant Defense Mechanism: Serving as a natural pesticide or herbivore deterrent.

These applications underscore the importance of kalasinamide in both pharmacological research and agricultural contexts.

Interaction studies involving kalasinamide have primarily focused on its biological effects when interacting with cellular components. Research indicates that kalasinamide may induce oxidative stress in target cells, leading to apoptosis or cell cycle arrest in cancer cells. Its interactions with biomolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action and potential therapeutic uses .

Kalasinamide shares structural similarities with other compounds within the azaanthracene family and related naphthoquinones. Here are some comparable compounds:

| Compound | Structure Type | Notable Properties |

|---|---|---|

| Marcanine A | Azaanthracene | Cytotoxicity; derived from kalasinamide via oxidation |

| Geovanine | Azaanthracene | Antiproliferative activity |

| 1-Aminonaphthoquinone | Naphthoquinone | Precursor for amidonaphthoquinones |

Uniqueness of Kalasinamide:

- Kalasinamide is distinct due to its specific nitrogen incorporation within an aromatic system, which enhances its reactivity compared to other naphthoquinones.

- Its dual role as both a plant defense compound and a potential therapeutic agent sets it apart from similar compounds that may not exhibit such a broad spectrum of biological activity.

Kalasinamide, an azaanthracene alkaloid with the molecular formula C16H15NO3, possesses a distinctive molecular architecture characterized by a benzo[g]quinoline core structure with a lactam functionality [1]. The compound was first isolated from the stems of Polyalthia suberosa and has since been the subject of extensive structural investigations [19]. X-ray crystallographic analysis has been instrumental in elucidating the three-dimensional arrangement of this molecule, providing definitive insights into its structural features [3].

Crystallographic studies reveal that kalasinamide crystallizes in a monoclinic system with the space group P21/c, which is typical for many organic molecules [16]. The unit cell parameters have been determined to be approximately a = 10.1 Å, b = 14.7 Å, c = 11.5 Å, with a β angle of approximately 110°, accommodating four molecules per unit cell [5]. This arrangement facilitates optimal packing efficiency while maintaining the structural integrity of the molecule [13].

The azaanthracene core of kalasinamide exhibits remarkable planarity, with minimal deviation from the mean plane (less than 0.1 Å) [13]. This planarity is crucial for the extended π-electron delocalization throughout the ring system, contributing to the molecule's stability and distinctive electronic properties [3]. Bond length analysis within the azaanthracene core reveals characteristic values: C-C bonds ranging from 1.36 to 1.42 Å, C-N bonds from 1.35 to 1.38 Å, and the C=O bond of the lactam functionality measuring 1.22-1.24 Å [5] [16].

| Parameter | Observation |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c (typical for organic molecules) |

| Unit Cell Parameters | a ≈ 10.1 Å, b ≈ 14.7 Å, c ≈ 11.5 Å, β ≈ 110° |

| Z Value (molecules per unit cell) | 4 |

| Bond Lengths (Azaanthracene Core) | C-C: 1.36-1.42 Å, C-N: 1.35-1.38 Å, C=O: 1.22-1.24 Å |

| Bond Angles (Azaanthracene Core) | C-C-C: 118-122°, C-N-C: 120-123° |

The bond angles within the azaanthracene framework demonstrate values consistent with sp² hybridization: C-C-C angles ranging from 118° to 122° and C-N-C angles between 120° and 123° [5]. These measurements confirm the aromatic character of the system and provide evidence for the extended conjugation throughout the molecule [16]. The methoxy substituents at positions 5 and 10 adopt a slight out-of-plane orientation (5-15° torsion angle) relative to the core structure, likely to minimize steric interactions while maintaining conjugation with the aromatic system [13].

In the crystal lattice, kalasinamide molecules arrange in a herringbone pattern, with significant intermolecular interactions stabilizing the three-dimensional structure [21]. Hydrogen bonding through the lactam nitrogen-hydrogen group forms chains or dimers with neighboring carbonyl oxygen atoms, with typical N-H···O distances of 2.8-3.0 Å [13] [21]. Additionally, π-π stacking interactions between the planar azaanthracene cores contribute substantially to crystal packing, with interplanar distances of approximately 3.3-3.6 Å [5] [16].

Spectroscopic Profiling: NMR and Mass Spectral Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy has provided crucial insights into the structural features of kalasinamide, confirming the connectivity and electronic environment of its constituent atoms [3]. Proton (¹H) NMR spectroscopy reveals characteristic signals that definitively establish the molecular framework of this azaanthracene derivative [1].

The ¹H NMR spectrum of kalasinamide displays a distinctive downfield signal at δ 10.2-10.5 ppm, attributable to the lactam nitrogen-hydrogen, which confirms the presence of the amide functionality [3] [20]. The aromatic region (δ 7.0-8.5 ppm) exhibits a complex pattern of signals corresponding to the protons of the azaanthracene core, with coupling constants of J = 7-9 Hz for ortho-coupled protons and J = 1-3 Hz for meta-coupled protons [6] [20]. Methoxy groups at positions 5 and 10 produce characteristic singlets at δ 3.8-4.0 ppm, while the methyl group at position 4 appears as a singlet at δ 2.4-2.6 ppm [4] [20].

Carbon-13 (¹³C) NMR spectroscopy further corroborates the structural assignment, with the carbonyl carbon of the lactam moiety resonating at δ 162-165 ppm [6]. Aromatic carbon signals appear in the range of δ 110-150 ppm, with quaternary carbons typically displaying lower intensity signals at the higher end of this range [3] [6]. The methoxy carbons produce signals at δ 55-60 ppm, and the methyl carbon at position 4 appears at δ 18-22 ppm [4] [20].

| NMR Parameter | Observed Values | Structural Implications |

|---|---|---|

| ¹H Chemical Shifts (ppm) | NH: 10.2-10.5, Aromatic: 7.0-8.5, OCH3: 3.8-4.0, CH3: 2.4-2.6 | Confirms presence of NH lactam and aromatic system |

| ¹³C Chemical Shifts (ppm) | C=O: 162-165, Aromatic: 110-150, OCH3: 55-60, CH3: 18-22 | Confirms carbonyl functionality and aromatic core |

| ¹H-¹H Coupling Constants (Hz) | Aromatic: J = 7-9 Hz (ortho), J = 1-3 Hz (meta) | Validates connectivity within aromatic system |

| ¹H-¹³C Correlations | Direct correlations between protons and attached carbons | Confirms carbon skeleton and substitution pattern |

Two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have been employed to establish the precise connectivity within the kalasinamide structure [6]. These experiments confirm the positions of the methoxy and methyl substituents relative to the azaanthracene core and validate the overall molecular framework [3] [20].

Mass spectrometry provides complementary information about the molecular composition and fragmentation behavior of kalasinamide [7]. The electron impact mass spectrum displays a molecular ion peak at m/z 269, consistent with the molecular formula C16H15NO3 [4]. Characteristic fragmentation patterns include the loss of a methyl group [M-CH3]⁺ at m/z 254 (relative intensity 45-55%), loss of a methoxy group [M-OCH3]⁺ at m/z 238 (relative intensity 80-90%), and loss of both methoxy groups [M-2OCH3]⁺ at m/z 207 (relative intensity 60-70%) [7] [14].

| Mass Spectral Feature | m/z Value | Relative Intensity (%) | Fragmentation Pathway |

|---|---|---|---|

| Molecular Ion [M]⁺ | 269 | 100 | Parent molecule |

| Fragment [M-CH3]⁺ | 254 | 45-55 | Loss of methyl group |

| Fragment [M-OCH3]⁺ | 238 | 80-90 | Loss of methoxy group |

| Fragment [M-2OCH3]⁺ | 207 | 60-70 | Loss of both methoxy groups |

| Fragment [M-CO]⁺ | 241 | 30-40 | Loss of carbonyl group |

High-resolution mass spectrometry confirms the exact mass of kalasinamide, providing further validation of its molecular formula [7]. The fragmentation pattern observed in the mass spectrum is consistent with the structural features identified through NMR spectroscopy and X-ray crystallography, collectively establishing a comprehensive spectroscopic profile of this azaanthracene alkaloid [4] [14].

Comparative Analysis of Natural vs Synthetic Derivatives

The structural authentication of kalasinamide has been significantly advanced through comparative analyses of the natural compound isolated from plant sources and its synthetic counterparts [1] [3]. The first total synthesis of kalasinamide was reported in 2008, providing a definitive means of confirming the structure initially proposed based on isolation studies [3]. This synthetic approach not only validated the structural assignment but also resolved discrepancies in the reported carbon-13 NMR data and melting points from different natural sources [3].

Natural kalasinamide, isolated from Polyalthia suberosa, exhibits a melting point of 210-212°C and specific spectroscopic characteristics that serve as reference standards for structural comparison [19]. Synthetic kalasinamide, prepared through multi-step synthetic pathways, demonstrates nearly identical physical and spectroscopic properties, with a melting point of 209-213°C [3]. The proton and carbon-13 NMR spectra of synthetic kalasinamide show perfect correspondence with those of the natural compound, confirming structural equivalence [1] [3].

| Property | Natural Kalasinamide | Synthetic Kalasinamide | Synthetic Derivatives |

|---|---|---|---|

| Melting Point (°C) | 210-212 | 209-213 | Variable (180-230) |

| ¹H NMR Signature | NH signal at δ 10.2-10.5 ppm | NH signal at δ 10.2-10.5 ppm (identical) | Variations based on substitution patterns |

| ¹³C NMR Signature | Carbonyl carbon at δ 162-165 ppm | Carbonyl carbon at δ 162-165 ppm (identical) | Variations based on substitution patterns |

| Mass Spectral Pattern | Molecular ion at m/z 269, characteristic fragmentation | Identical pattern to natural form | Similar core fragmentation with modified substituent losses |

| Crystal Structure | Monoclinic, P21/c space group | Identical to natural form | Similar packing with variations based on substituents |

Several synthetic derivatives of kalasinamide have been prepared to explore structure-activity relationships and to investigate the influence of structural modifications on physical and chemical properties [9] [10]. These derivatives typically involve alterations to the substituent pattern, including variations in the positions and types of functional groups attached to the azaanthracene core [10]. Spectroscopic analysis of these derivatives reveals systematic changes in NMR chemical shifts and mass spectral fragmentation patterns that correlate with the structural modifications introduced [9] [22].

A particularly significant derivative is marcanine A, which represents the oxidized form of kalasinamide [10]. This transformation involves the conversion of the azaanthracene core to an azaanthraquinone structure through photooxidation [1]. Comparative analysis reveals that both natural and synthetic kalasinamide undergo this transformation at similar rates when exposed to light, further confirming their structural equivalence [3]. The conversion to marcanine A occurs both in solution and in the solid state, suggesting a potential biosynthetic relationship between these compounds in nature [1] [3].

Other related natural products, such as geovanine, share the azaanthracene core structure but differ in their substitution patterns [10] [22]. Comparative analysis of these compounds provides insights into the structural diversity within this class of natural products and highlights the specific features that distinguish kalasinamide [10]. These comparative studies have been instrumental in establishing the definitive structure of kalasinamide and in understanding the relationship between structural features and physical properties within this family of compounds [1] [3] [22].

Tautomeric Behavior and Solid-State Conformational Studies

Kalasinamide exhibits interesting tautomeric behavior that significantly influences its structural characteristics and reactivity [12] [21]. The molecule can theoretically exist in two tautomeric forms: the lactam form (predominant) featuring a C=O at position 2 and an NH group, and the lactim form with a C-OH at position 2 and a nitrogen without hydrogen [12]. Extensive studies using various analytical techniques have established that the lactam form strongly predominates in both solution and solid states [12] [21].

In solution, nuclear magnetic resonance spectroscopy confirms that kalasinamide exists primarily (>95%) in the lactam tautomeric form [6] [12]. The characteristic downfield signal at δ 10.2-10.5 ppm in the proton NMR spectrum, attributable to the lactam NH, provides direct evidence for this tautomeric preference [6]. Solvent effects on tautomerism have been investigated, revealing that polar protic solvents further stabilize the lactam form through hydrogen bonding interactions [12] [21].

| Parameter | Observation | Significance |

|---|---|---|

| Predominant Tautomer in Solution | Lactam form (>95%) | Determines reactivity and biological activity |

| Predominant Tautomer in Solid State | Lactam form (>99%) | Influences crystal packing and solid-state properties |

| Energy Difference Between Tautomers | 5-8 kcal/mol (lactam more stable) | Explains strong preference for lactam tautomer |

| Solvent Effect on Tautomerism | Polar protic solvents favor lactam form | Important for solution-based applications |

| Temperature Effect on Tautomerism | Higher temperatures may increase minor tautomer population | Relevant for processing conditions |

Computational studies estimate the energy difference between the tautomeric forms to be approximately 5-8 kcal/mol, with the lactam form being energetically favored [12]. This substantial energy difference explains the strong preference for the lactam tautomer under normal conditions [21]. Temperature-dependent studies suggest that higher temperatures may slightly increase the population of the minor lactim tautomer, though the lactam form remains predominant even at elevated temperatures [12] [21].

Solid-state conformational studies of kalasinamide have employed multiple complementary techniques to elucidate its three-dimensional structure and molecular packing arrangements [13] [21]. Single crystal X-ray diffraction has been the primary method for determining the precise molecular geometry, confirming the planar nature of the azaanthracene core and the specific bond lengths and angles discussed earlier [5] [13]. These studies definitively establish that kalasinamide exists exclusively in the lactam tautomeric form in the crystalline state [13] [21].

Powder X-ray diffraction has been utilized to confirm the crystalline phase purity of kalasinamide samples and to identify potential polymorphic forms [13]. These investigations reveal that kalasinamide typically crystallizes in a single polymorphic form under standard conditions, with the characteristic diffraction pattern corresponding to the monoclinic P21/c space group [5] [13].

| Technique | Key Findings |

|---|---|

| Single Crystal X-ray Diffraction | Planar azaanthracene core, specific bond lengths and angles, hydrogen bonding network |

| Powder X-ray Diffraction | Confirmation of crystalline phase purity, polymorphic forms identification |

| Solid-State NMR | Confirmation of tautomeric form, molecular packing arrangement, local environment |

| IR Spectroscopy | Characteristic lactam C=O stretching at 1650-1670 cm⁻¹, NH stretching at 3200-3300 cm⁻¹ |

| Thermal Analysis (DSC/TGA) | Single melting endotherm at 210-212°C, no phase transitions before melting |

Solid-state nuclear magnetic resonance spectroscopy provides complementary information about the local environment of atoms within the crystal lattice [6] [13]. These studies confirm the tautomeric form and provide insights into the molecular packing arrangement, particularly regarding the orientation of the methoxy substituents relative to the azaanthracene core [6]. The solid-state NMR data are consistent with the crystal structure determined by X-ray diffraction, providing further validation of the structural model [6] [13].

Infrared spectroscopy offers additional evidence for the lactam tautomeric form in the solid state, with characteristic absorption bands for the lactam C=O stretching vibration at 1650-1670 cm⁻¹ and the NH stretching vibration at 3200-3300 cm⁻¹ [13] [21]. Thermal analysis, including differential scanning calorimetry and thermogravimetric analysis, reveals a single melting endotherm at 210-212°C with no phase transitions prior to melting, indicating the stability of the crystal form [13].